

Synthesis of Azacyclododecan-2-one from Cyclododecanone: A Technical Guide

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Compound of Interest

Compound Name: **Azacyclododecan-2-one**

Cat. No.: **B073394**

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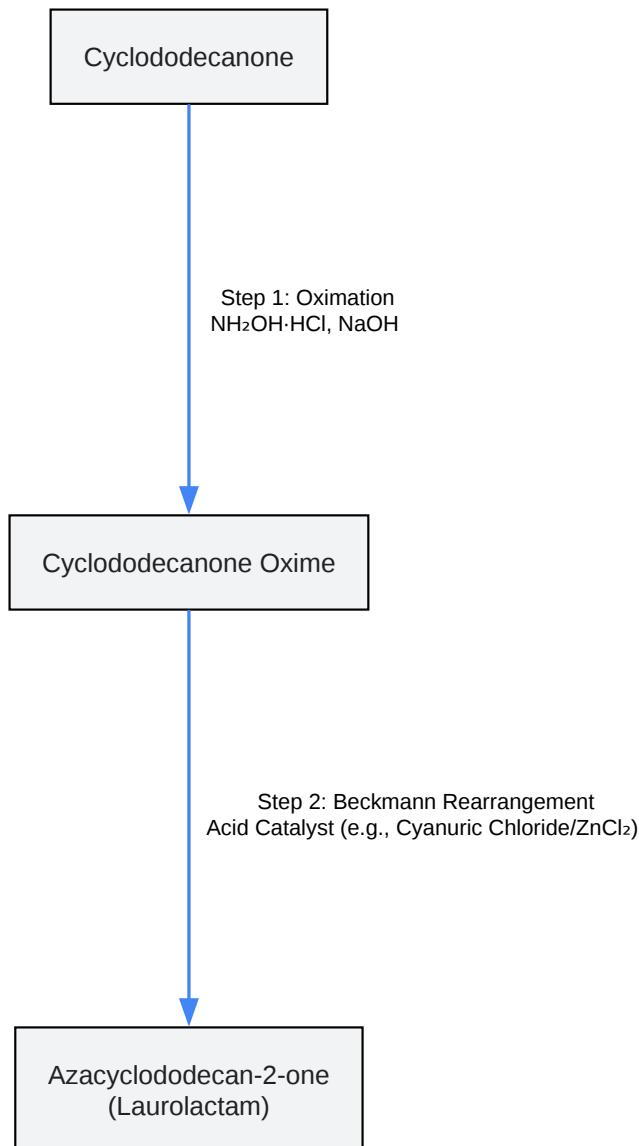
Introduction

Azacyclododecan-2-one, more commonly known as laurolactam, is a macrocyclic lactam of significant industrial importance. It serves as the primary monomer for the production of Polyamide 12 (Nylon-12), a high-performance engineering thermoplastic.^{[1][2]} Nylon-12 is valued for its excellent mechanical properties, chemical resistance, low water absorption, and dimensional stability, making it suitable for demanding applications in the automotive, electronics, and medical industries.

The principal and most established industrial route to laurolactam begins with cyclododecanone.^[1] The synthesis involves a two-step process: the oximation of cyclododecanone to form cyclododecanone oxime, followed by the Beckmann rearrangement of the oxime to yield the target lactam.^{[1][3][4]} This guide provides an in-depth overview of this synthetic pathway, detailing experimental protocols, quantitative data, and the underlying chemical principles for researchers and professionals in chemical and pharmaceutical development.

Overall Synthetic Pathway

The conversion of cyclododecanone to **Azacyclododecan-2-one** is a straightforward ring-expansion reaction. The process introduces a nitrogen atom into the cyclic backbone, transforming the 12-membered carbocycle into a 13-membered lactam.

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Caption: Two-step synthesis of Laurolactam from Cyclododecanone.

Step 1: Oximation of Cyclododecanone

The initial step involves the reaction of cyclododecanone with a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base to form cyclododecanone oxime. This is a classic condensation reaction between a ketone and hydroxylamine.

Experimental Protocol: Synthesis of Cyclododecanone Oxime

This protocol is adapted from established laboratory procedures.[\[5\]](#)

- **Reagent Preparation:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.5 g of cyclododecanone in approximately 8 mL of 95% ethanol.
- **Addition of Oximation Agents:** To the stirred solution, add 0.6 g of hydroxylamine hydrochloride followed by 25 mL of deionized water. Finally, add 15 mL of a 10% (w/w) aqueous sodium hydroxide solution.
- **Reaction:** Heat the mixture to reflux (approximately 100°C) using a heating mantle. The reaction is typically rapid and can be completed in under an hour.[\[5\]](#)
- **Workup and Isolation:** After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the oxime product.
- **Purification:** Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold deionized water to remove any residual salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure cyclododecanone oxime.[\[5\]](#)

Step 2: Beckmann Rearrangement

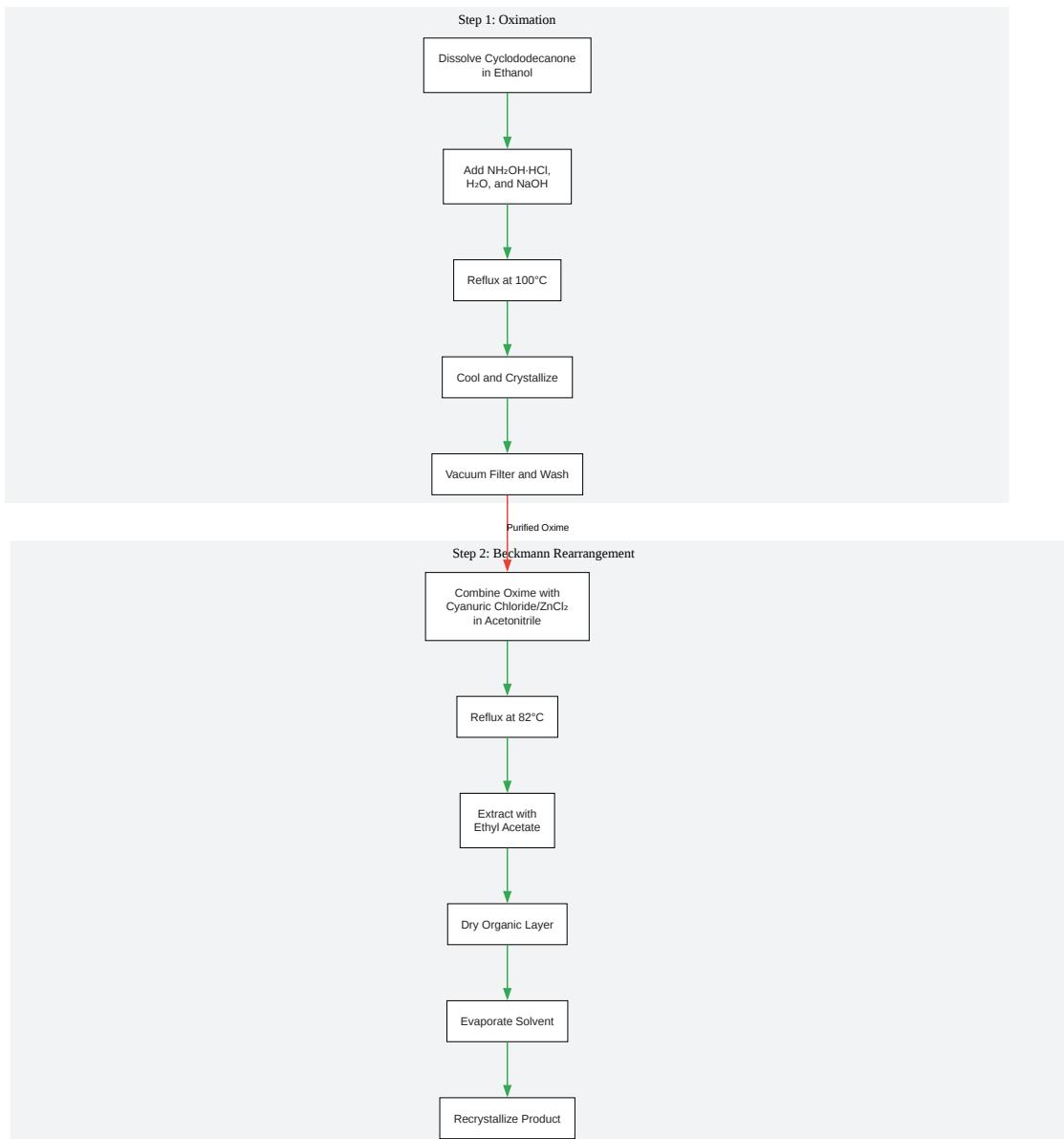
The Beckmann rearrangement is the cornerstone of this synthesis, converting the cyclododecanone oxime into **Azacyclododecan-2-one**.[\[6\]](#) This acid-catalyzed rearrangement involves the migration of the alkyl group anti-periplanar to the oxime's hydroxyl group, resulting in ring expansion.[\[6\]](#)[\[7\]](#) While classically performed with strong acids like fuming sulfuric acid or oleum[\[8\]](#)[\[9\]](#), modern methods often employ milder and more selective catalytic systems.

Experimental Protocol: Synthesis of Azacyclododecan-2-one (Laurolactam)

This protocol utilizes a "green" catalytic system of cyanuric chloride and zinc chloride in acetonitrile, which has been shown to be highly effective.[5][10]

- Catalyst Solution Preparation: Prepare a stock solution by dissolving 8.0 mg of cyanuric chloride and 11.5 mg of anhydrous zinc chloride in 12 mL of acetonitrile.
- Reaction Setup: To a round-bottom flask, add the recrystallized cyclododecanone oxime obtained from Step 1. Add the 12 mL of the prepared catalyst solution.
- Reaction: Attach a reflux condenser and heat the solution to reflux (approximately 82°C) for about 60 minutes. Reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the oxime spot and the appearance of the more polar lactam product.[5]
- Workup and Extraction: Upon completion, cool the reaction mixture. Quantitatively transfer the mixture to a separatory funnel and extract the product with three 15 mL portions of ethyl acetate.[5]
- Drying and Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate for approximately ten minutes. Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude **Azacyclododecan-2-one**.
- Purification: The final product can be purified by recrystallization to obtain a white, crystalline solid.

Experimental Workflow Diagram



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Caption: Detailed workflow for the synthesis of Laurolactam.

Quantitative Data Summary

The efficiency of the synthesis is high, with excellent yields reported for both steps under laboratory conditions.

Table 1: Reaction Parameters and Yields

Step	Reaction	Key Reagents	Temperature	Time	Reported Yield	Product Melting Point
1	Oximation	Cyclododecanone, NH ₂ OH·HCl, NaOH	100°C (Reflux)	< 1 hour	~95% ^[5]	132-133°C ^[5]

| 2 | Beckmann Rearrangement | Cyclododecanone Oxime, Cyanuric Chloride, ZnCl₂ | 82°C (Reflux) | ~1 hour | ~90%^[5] | 152.5°C^[1] |

Table 2: Comparison of Catalytic Systems for Beckmann Rearrangement

Catalyst System	Solvent	Temperature	Key Advantages	Reference
Fuming Sulfuric Acid / Oleum	Neat	> 70°C	Classical industrial method, high conversion.	[8][9]
Cyanuric Chloride / ZnCl ₂	Acetonitrile	82°C	High yield, mild conditions, "green" alternative.	[5][10]
Chlorosilanes (e.g., SiCl ₄)	Hydrocarbon (e.g., Cyclohexane)	100°C	Effective catalytic activity.	[11]
Methanesulfonic Acid	Neat	120-140°C	Overcomes issues of substrate deposition.	[12]

| Solid Acid Catalysts (e.g., Zeolites) | Varies (Gas or Liquid Phase) | High (e.g., 350°C) | Heterogeneous catalysis, potential for continuous processes. ||[8]||

Alternative Synthetic Route: Schmidt Reaction

While the Beckmann rearrangement is the dominant method, **Azacyclododecan-2-one** can also be synthesized directly from cyclododecanone via the Schmidt reaction. This one-step process involves reacting the ketone with hydrazoic acid (often generated *in situ* from sodium azide and a strong acid) to yield the lactam.

A reported procedure involves mixing cyclododecanone with sodium azide in ethyl acetate, followed by the slow addition of concentrated sulfuric acid and refluxing for 2 hours. This method has been reported to produce laurolactam with a yield as high as 98%. [13] However, the use of azides requires stringent safety precautions due to their potential toxicity and explosive nature.

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